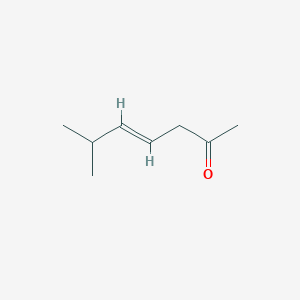

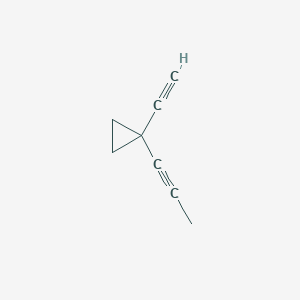

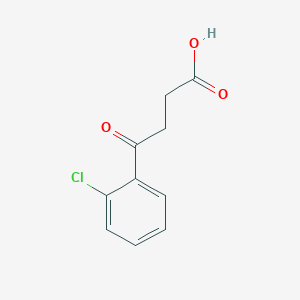

![molecular formula C11H16LiN4O13P3 B011140 [[(2R,3S,5R)-5-(2-アミノ-4-オキソ-1H-ピロロ[2,3-d]ピリミジン-7-イル)-3-ヒドロキシオキソラン-2-イル]メトキシ-ヒドロキシホスホリル]ホスホノ水素リン酸 CAS No. 101515-08-6](/img/structure/B11140.png)

[[(2R,3S,5R)-5-(2-アミノ-4-オキソ-1H-ピロロ[2,3-d]ピリミジン-7-イル)-3-ヒドロキシオキソラン-2-イル]メトキシ-ヒドロキシホスホリル]ホスホノ水素リン酸

概要

科学的研究の応用

[(2R,3S,5R)−5−(2−アミノ−4−オキソ−1H−ピロロ[2,3−d]ピリミジン−7−イル)−3−ヒドロキシオキソラン−2−イル]メトキシ−ヒドロキシホスホリル]ホスホノ水素リン酸 [(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate [(2R,3S,5R)−5−(2−アミノ−4−オキソ−1H−ピロロ[2,3−d]ピリミジン−7−イル)−3−ヒドロキシオキソラン−2−イル]メトキシ−ヒドロキシホスホリル]ホスホノ水素リン酸

) は、いくつかの科学研究アプリケーションを持っています。6つのユニークなアプリケーションに焦点を当てた包括的な分析を以下に示します。PCR増幅

7-デアザ-dGTPは、DNA配列を増幅するためにPCR(ポリメラーゼ連鎖反応)で使用されます。 これは、DNAポリメラーゼの基質として機能し、標準的なdGTPがPCRプロセスを阻害する可能性のある二次構造につながる可能性のあるGCリッチ配列の増幅に特に役立ちます .

GCリッチ領域のシーケンス

この化合物は、DNAのGCリッチなストレッチのシーケンスに役立ちます。 これは、ジデオキシ鎖終結シーケンス法でdGTPの代わりに使用され、高GC含有量のためにゲル電気泳動で発生する可能性のある圧縮の問題を克服します .

分子クローニング

分子クローニングでは、7-デアザ-dGTPは、GCリッチなDNA断片を含むクローニング手順の効率を向上させるために使用できます。 DNA鎖へのその組み込みは、二次構造の形成を減らし、クローニングプロセスを促進するのに役立ちます .

RNA安定性分析

この化合物は、特に細胞数が少ないサンプルにおけるRNAの安定性と、ダウンストリーム逆転写定量的リアルタイムPCR(RT-qPCR)との適合性を評価するための溶解剤として使用されてきました .

直接細胞溶解

7-デアザ-dGTPリチウム塩は、直接細胞溶解プロトコルで効果的です。これは、限られた数の細胞からの核酸の分析を含む、さまざまな分子生物学ワークフローで重要なステップです .

ポリメラーゼの停止の克服

7-デアザ-dGTPの使用は、DNAの二次構造を扱う際の一般的な問題である、ポリメラーゼの停止の克服に役立ちます。 これは、正確なDNA複製が不可欠な高忠実度PCRアプリケーションで特に重要です .

Safety and Hazards

作用機序

Target of Action

The primary target of the compound 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt, also known as 7-deaza-dGTP, is the enzyme telomerase . Telomerase is a ribonucleoprotein that adds a species-dependent telomere repeat sequence to the 3’ end of telomeres .

Mode of Action

7-deaza-dGTP competes with the natural substrate dGTP and blocks the activity of telomerase . Once incorporated into the telomere, it alters the secondary structure of the telomere, making it difficult for telomerase to identify it for further telomere synthesis .

Biochemical Pathways

The compound affects the telomere synthesis pathway . By competing with dGTP, it gets incorporated into the telomere and changes its secondary structure. This alteration hinders the recognition of the telomere by telomerase, thereby blocking further synthesis .

Result of Action

The result of the action of 7-deaza-dGTP is the inhibition of telomerase activity . This leads to a halt in the extension of telomeres, which are crucial for cell division and genomic stability .

生化学分析

Biochemical Properties

7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been observed that 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt gives enhanced resolution compared with dGTP, and provides increased legibility over long sequence regions .

Cellular Effects

The effects of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt on various types of cells and cellular processes are significant . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt within cells and tissues are significant . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt and its effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

[[(2R,3S,5R)-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N4O13P3/c12-11-13-9-5(10(17)14-11)1-2-15(9)8-3-6(16)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,6-8,16H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,13,14,17)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLXAZJTLIUPAI-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N4O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906279 | |

| Record name | 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101515-08-6 | |

| Record name | 2'-Deoxy-7-deazaguanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101515086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101515-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

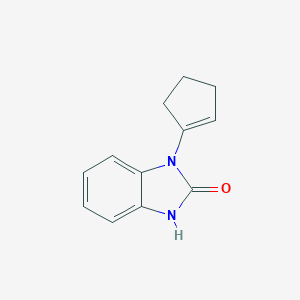

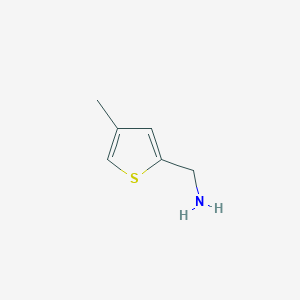

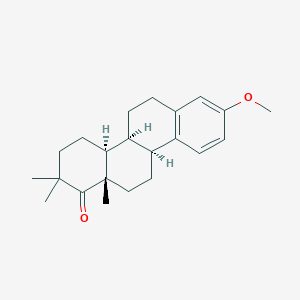

![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B11073.png)

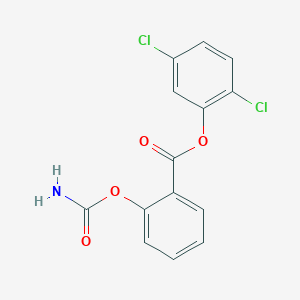

![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)